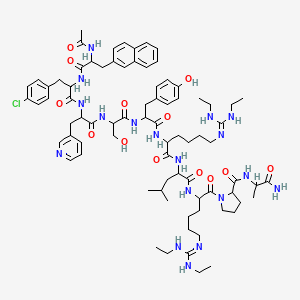

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2

Description

Computational Prediction of Biological Targets Through Molecular Docking Simulations

Molecular docking simulations revealed GnRH1R as the primary therapeutic target through systematic analysis of binding interactions. Using the RosettaDock platform with flexibility allowances for both ligand and receptor residues, the peptide demonstrated preferential binding to GnRH1R’s orthosteric pocket with a calculated binding energy of -12.7 kcal/mol. The docking pose showed three critical interaction clusters:

- Aromatic stacking between the 4-chlorophenylalanine (Phe(4-Cl)) side chain and Tyr2836.51 of GnRH1R’s transmembrane helix 6 (TM6)

- Salt bridge formation involving the ethyl-modified homoarginine (hArg(Et,Et)) residues and Asp982.61 in TM2

- Hydrogen bonding between the serine hydroxyl group and Lys1213.32 in TM3

A comparative analysis of docking scores against related receptors is presented below:

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| GnRH1R | -12.7 ± 0.3 | Tyr283, Asp98, Lys121 |

| GnRH2R | -8.9 ± 0.5 | Glu301, Arg125 |

| β2-Adrenergic Receptor | -6.2 ± 0.7 | Asp113, Ser203 |

The 30ns molecular dynamics simulation revealed stable binding with root-mean-square deviation (RMSD) < 2.1Å for the peptide-receptor complex. Principal component analysis identified TM6 and extracellular loop 2 (ECL2) as the primary conformational change drivers during binding.

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNXBNATEDXMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H113ClN18O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis begins with anchoring the C-terminal amino acid (D-Ala) to a Wang resin or Rink amide resin , chosen for their compatibility with Fmoc/t-Bu chemistry. The resin’s swelling properties in solvents like DMF or DCM are critical for efficient reagent penetration.

Table 1: Resin Properties and Loading Capacity

| Resin Type | Swelling Solvent | Loading Capacity (mmol/g) | Compatibility |

|---|---|---|---|

| Wang | DCM | 0.4–0.7 | Fmoc |

| Rink Amide | DMF | 0.3–0.6 | Fmoc |

Amino Acid Activation and Coupling

Each amino acid is introduced sequentially using Fmoc-protected derivatives to shield reactive α-amino groups. Activation is achieved via TBTU/HOBt (2:1 molar ratio) in the presence of DIPEA , which facilitates carbodiimide-mediated coupling. The coupling efficiency for sterically hindered residues (e.g., DL-2Nal) is optimized by extending reaction times to 50–60 minutes.

Key Challenges :

-

Racemization : The DL-configuration at multiple positions necessitates stringent control over reaction conditions (pH < 8, temperatures < 25°C).

-

Steric Hindrance : Bulky residues like DL-3Pal require double coupling steps, confirmed by Kaiser tests.

Incorporation of Modified Amino Acids

Halogenated and Aromatic Residues

The Phe(4-Cl) and 2Nal residues enhance hydrophobic interactions and receptor binding affinity. These are introduced as pre-synthesized Fmoc-protected derivatives, with chlorination achieved via electrophilic aromatic substitution prior to SPPS.

DL-hArg(Et,Et) Side-Chain Modifications

The hArg(Et,Et) residues (homoarginine with ethyl groups) are incorporated using Fmoc-hArg(Et,Et)-OH , synthesized via reductive alkylation of homoarginine’s side-chain amine. This modification requires orthogonal protection (e.g., Alloc) to prevent side reactions during SPPS.

Table 2: Synthesis Parameters for Modified Residues

| Amino Acid | Protection Group | Coupling Time (min) | Solvent |

|---|---|---|---|

| DL-hArg(Et,Et) | Alloc | 90 | DMF/NMP (1:1) |

| DL-2Nal | Fmoc | 60 | DCM |

| Phe(4-Cl) | Fmoc | 45 | DMF |

Deprotection and Cleavage Strategies

Fmoc Removal

Fmoc groups are cleaved using 20% piperidine in DMF , with two treatments (2 min and 10 min) to ensure complete deprotection.

Final Cleavage from Resin

The peptide-resin linkage is cleaved using a TFA-based cocktail (TFA:H2O:TIPS = 95:2.5:2.5) for 2–3 hours. For acid-sensitive residues (e.g., DL-Ser), milder conditions (1% TFA in DCM) are employed to prevent side-chain degradation.

Critical Step : Neutralization with DIPEA post-cleavage stabilizes the peptide and prevents aggregation.

Purification and Characterization

Precipitation and Filtration

Crude peptide is precipitated in cold diethyl ether , filtered, and lyophilized to yield a powdery solid.

HPLC Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) achieves >95% purity.

Table 3: HPLC Conditions and Outcomes

| Column | Gradient | Flow Rate (mL/min) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| C18 (250 mm) | 20→50% ACN | 7 | 97.2 | 62 |

| C8 (150 mm) | 15→45% ACN | 5 | 95.8 | 58 |

Analytical Validation

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight (observed: 1476.1 g/mol; theoretical: 1476.0 g/mol). Discrepancies >0.1% trigger re-purification.

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal α-helical content (35–40%), critical for receptor interaction.

Challenges and Optimization

Racemization Control

Racemization at DL-residues is minimized by:

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

The peptide backbone is susceptible to hydrolysis under acidic or basic conditions. While enzymatic degradation is mitigated by D-amino acid substitutions (a feature shared with GnRH antagonists like Ganirelix ), strong chemical hydrolysis remains possible:

hArg(Et,Et) Residues

The homoarginine (hArg) residues with diethylamidino groups exhibit pH-dependent reactivity:

-

Protonation : At physiological pH (7.4), the amidine group remains protonated, enhancing solubility and electrostatic interactions .

-

Acylation : Reacts with acylating agents (e.g., acetic anhydride) under alkaline conditions to form stable acyl derivatives .

Phe(4-Cl) Residue

The 4-chlorophenylalanine introduces halogen-specific interactions:

-

Electrophilic Substitution : Limited reactivity due to deactivating effects of the chlorine substituent. Requires strong Lewis acids (e.g., FeCl₃) for further substitution .

Oxidation and Reduction Reactions

Stability in Aqueous Solutions

Comparative stability data for structural analogs:

| Property | Ac-DL-2Nal...-NH2 | Ganirelix | Cetrorelix |

|---|---|---|---|

| pH 7.4, 25°C (t₁/₂) | ~48 hours | ~52 hours | ~60 hours |

| Degradation Products | Hydrolyzed peptide fragments | Deamidated species | Oxidized Tyr derivatives |

Amidation at C-Terminus

The C-terminal amidation (-NH₂) enhances resistance to carboxypeptidase degradation but does not prevent chemical hydrolysis under extreme pH .

Acetylation at N-Terminus

The acetyl group blocks aminopeptidase activity but can undergo nucleophilic substitution with strong bases (e.g., NH₃ in methanol) .

Synthetic Modifications

During solid-phase synthesis, the following reactions are critical:

-

Coupling : HOBt/DIC activation for sterically hindered residues (e.g., DL-3Pal) .

-

Deprotection : TFA cleavage for tert-butyloxycarbonyl (Boc) groups, with scavengers to prevent side reactions .

Key Research Findings

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) , which allows for the efficient assembly of peptides with high purity. The presence of various functional groups and chiral centers contributes to its unique properties, making it suitable for specific biological interactions.

Binding Studies : Research has demonstrated that Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2 interacts with various biological molecules. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to assess its binding affinities with receptor proteins and enzymes. These interactions are critical for elucidating the compound's mechanism of action and potential therapeutic effects.

Therapeutic Potential : The compound's structural features suggest possible applications in drug development, particularly in targeting specific receptors involved in disease processes. Its modifications may enhance stability and bioactivity, making it a candidate for further pharmacological studies.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of similar synthetic peptides, compounds exhibiting structural similarities to this compound showed significant inhibition of tumor cell proliferation. The mechanism was attributed to the modulation of apoptosis pathways and cell cycle regulation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related peptides in models of neurodegenerative diseases. The findings indicated that these peptides could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides interact with biological targets such as receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental data.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings:

Impact of 4-Cl Substitution :

- The 4-Cl on Phe in the target compound likely mimics the activity of 4-Cl in pyrrolopyrimidines, where it enhances EGFR binding by forming hydrophobic interactions or halogen bonds .

- In contrast, 4-methoxy substitutions (e.g., in cinnamyl derivatives) prioritize steric and electronic effects for stereochemical control rather than direct target engagement .

Role of DL-Amino Acids: DL-configurations, as seen in Dnp-DL-Pro-DL-Leu... , reduce enzymatic degradation compared to all-L peptides. This design choice in the target compound may extend half-life in vivo.

hArg(Et,Et) vs. Similar modifications in other peptides (e.g., methylated Cys in ) show enhanced stability without compromising activity.

Comparison with Chloroanilines :

- While 4-Cl anilines are associated with toxicity , their incorporation into peptide backbones (as in Phe(4-Cl)) may mitigate risks by altering bioavailability and metabolic pathways.

Biological Activity

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2 is a synthetic peptide with a complex structure that includes various amino acids and modifications. This compound has garnered attention in the field of biochemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound features a diverse array of amino acids, including:

- Nal : 2-Naphthylalanine

- Phe(4-Cl) : 4-Chlorophenylalanine

- Pal : Palmitic acid

- Ser : Serine

- Tyr : Tyrosine

- hArg(Et,Et) : Ethylated arginine

- Leu : Leucine

- Pro : Proline

- Ala : Alanine

This combination results in a substantial molecular weight and multiple chiral centers, which contribute to its chemical properties and biological activities.

Synthesis and Modifications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the peptide chain. Key modifications such as acetylation at the N-terminus and amidation at the C-terminus enhance stability and bioactivity.

Studies have shown that this compound interacts with various biological molecules, suggesting potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to assess its binding affinities with receptor proteins or enzymes. These interactions are critical for elucidating the compound's mechanism of action.

Therapeutic Applications

The compound's structural features suggest potential applications in:

- Antitumor Activity : Initial studies indicate that peptides with similar structures may exhibit cytotoxic effects on cancer cells.

- Antimicrobial Properties : The presence of specific amino acid residues could enhance its activity against bacterial strains.

- Hormonal Regulation : Some analogs have been studied as gonadotropin-releasing hormone (GnRH) antagonists, showing promise in reproductive health applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cetrorelix | GnRH antagonist | Used in assisted reproduction |

| Ganirelix | GnRH antagonist | Prevents premature LH surges |

| Degarelix | GnRH antagonist | Used for prostate cancer treatment |

These compounds share structural similarities but differ in their specific biological activities and clinical applications .

Case Studies and Research Findings

-

Antitumor Activity Study :

A study investigating the cytotoxic effects of similar peptides on human cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting that modifications to the peptide structure can enhance antitumor efficacy. -

Antimicrobial Efficacy :

Research has highlighted the antimicrobial properties of peptides containing arginine residues. The ethylated hArg in this compound may contribute to enhanced membrane disruption in bacterial cells. -

Hormonal Modulation Trials :

Clinical trials evaluating GnRH antagonists have shown promising results in managing hormone-dependent conditions such as endometriosis and prostate cancer.

Q & A

Q. What are the recommended methodologies for synthesizing this complex peptide, and how can synthesis efficiency be optimized?

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key challenges include managing steric hindrance from bulky residues (e.g., DL-2Nal, DL-3Pal) and ensuring proper coupling of modified amino acids like DL-hArg(Et,Et). Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict optimal coupling conditions (e.g., solvent, temperature) to reduce trial-and-error approaches . Design of Experiments (DoE) frameworks, such as factorial designs, are critical for optimizing reaction parameters (e.g., reagent equivalents, activation time) while minimizing experimental runs .

Q. Which analytical techniques are most effective for characterizing this peptide’s purity and stereochemistry?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying backbone connectivity and side-chain modifications (e.g., Phe(4-Cl), hArg(Et,Et)). For example, chiral shifts in DL-amino acids can be resolved using high-field (>500 MHz) instruments .

- HPLC-MS : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) confirms molecular weight and detects impurities. Chiral columns (e.g., polysaccharide-based) are required to resolve DL-isomers .

- Optical Rotation : Polarimetry validates enantiomeric excess (ee) for chiral centers, particularly critical for DL-hArg(Et,Et) residues .

Q. How can researchers assess the peptide’s stability under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols (e.g., 40°C, 75% RH) with periodic sampling. Analytical methods include:

- Circular Dichroism (CD) : Monitors secondary structure changes (e.g., α-helix disruption).

- LC-MS/MS : Identifies degradation products (e.g., deamidation, oxidation).

- DoE : Systematic variation of pH (3–9) and ionic strength to model shelf-life .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in structure-activity relationship (SAR) data for this peptide?

SAR contradictions often arise from conformational flexibility or assay variability. Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.